![molecular formula C17H18N2O B12455810 3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide](/img/structure/B12455810.png)
3-{[(E)-(2,4,6-trimethylphenyl)methylidene]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is an organic compound characterized by its unique structure, which includes a benzamide group linked to a 2,4,6-trimethylphenyl group through a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE typically involves the condensation of 2,4,6-trimethylbenzaldehyde with 3-aminobenzamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the condensation process. The reaction mixture is then heated to reflux, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or trimethylphenyl moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide or trimethylphenyl derivatives.
Applications De Recherche Scientifique
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylphenol: A structurally related compound with similar chemical properties.
Benzamide: A simpler analog that lacks the trimethylphenyl group.
N-(2,4,6-Trimethylphenyl)benzamide: A compound with a similar structure but different substitution pattern.
Uniqueness
3-[(E)-[(2,4,6-TRIMETHYLPHENYL)METHYLIDENE]AMINO]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C17H18N2O |
|---|---|
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
3-[(2,4,6-trimethylphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C17H18N2O/c1-11-7-12(2)16(13(3)8-11)10-19-15-6-4-5-14(9-15)17(18)20/h4-10H,1-3H3,(H2,18,20) |
Clé InChI |
GCCRXEBBFWKXEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C=NC2=CC=CC(=C2)C(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12455746.png)
![2,4,6-trimethyl-N-[(E)-(3-methylthiophen-2-yl)methylidene]aniline](/img/structure/B12455749.png)

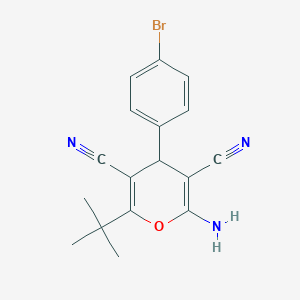
![6-hydroxy-8-[1-hydroxy-2-[[1-(4-methoxyphenyl)-2-methylpropan-2-yl]amino]ethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B12455768.png)
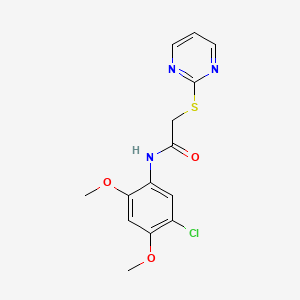
![2-{[3-Cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-{[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide](/img/structure/B12455789.png)
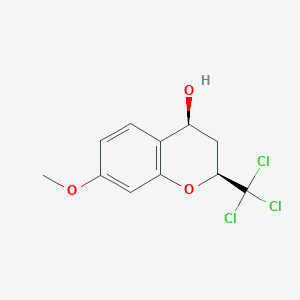
![ethyl 6-(2-methylbutan-2-yl)-2-({[(2-oxo-2H-chromen-3-yl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12455800.png)
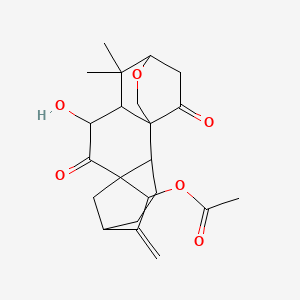
![N-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12455807.png)
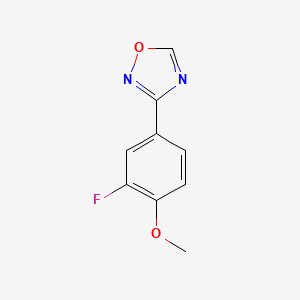
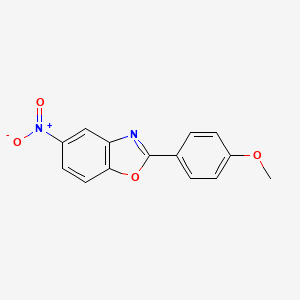
![5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine](/img/structure/B12455822.png)
